
5H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-tetrazole is a tetrazole and a one-carbon compound. It is a tautomer of a 1H-tetrazole and a 2H-tetrazole.
Applications De Recherche Scientifique
Synthesis and Functionalization
5H-tetrazole and its derivatives, particularly 5-substituted tetrazoles, play a crucial role in organic chemistry. They are used as intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. 5-Monosubstituted tetrazoles are significant in drug design due to their resemblance to carboxylic acids, offering similar acidities but higher lipophilicities and metabolic resistance. Various synthetic approaches, including methods based on acidic media, Lewis acids, and organometallic or organosilicon azides, have been developed. Functionalization of these tetrazoles is challenging due to the formation of isomers, but recent methods achieve high regioselectivities. Microwave-assisted approaches also contribute to the synthesis and functionalization of 5-substituted tetrazoles (Roh, Vávrová, & Hrabálek, 2012).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, 5-substituted 1H-tetrazoles are used as bioisosteric replacements for carboxylic acids. They are a component of various clinical drugs, such as losartan, cefazolin, and alfentanil. The synthesis of these compounds has been evolving, with ongoing efforts to develop more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
Applications in Coordination Chemistry and Materials Science
Tetrazoles are also significant in coordination chemistry and materials science. Their role in the synthesis of metal-organic coordination polymers has been explored, resulting in compounds with interesting chemical and physical properties like second harmonic generation, fluorescence, and ferroelectric behaviors. The synthesis of these compounds often involves hydrothermal methods (Zhao, Qu, Ye, & Xiong, 2008).
Energetic Materials and Explosives
Tetrazoles, due to their high nitrogen content, are used in the creation of energetic materials and explosives. Their structure makes them suitable for use in defense industries as components of composite propellants and other energetic formulations. The synthesis and application of tetrazoles in this field continue to be an area of active research (Halasz, Hawari, & Perreault, 2020).
Catalysis
The structure of tetrazoles allows them to be used as ligands in catalysis, modifying the reactivity and selectivity of metal centers in catalysts. Their applications in environmental, catalytic, and energetic areas have been explored, with a focus on their performance, reusability, and stability (Nasrollahzadeh, Nezafat, Soheili Bidgoli, & Shafiei, 2021).
Propriétés
Numéro CAS |
14094-78-1 |
|---|---|
Formule moléculaire |
CH2N4 |
Poids moléculaire |
70.05 g/mol |
Nom IUPAC |
5H-tetrazole |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H2 |
Clé InChI |
DFRRALWXTFSAEC-UHFFFAOYSA-N |
SMILES |
C1N=NN=N1 |
SMILES canonique |
C1N=NN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


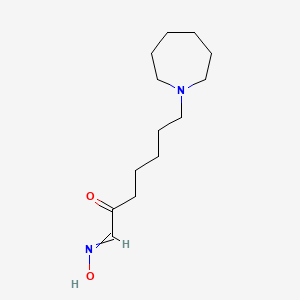
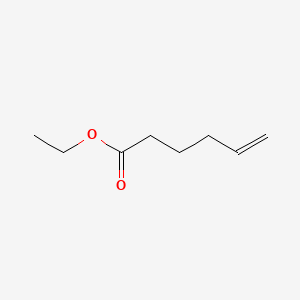


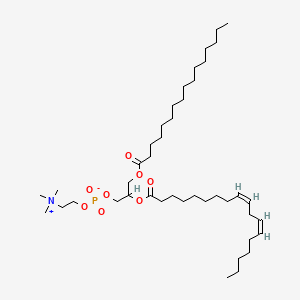
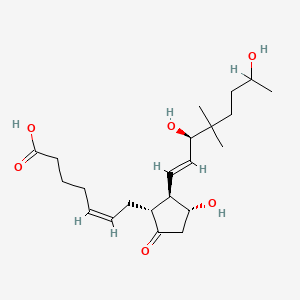
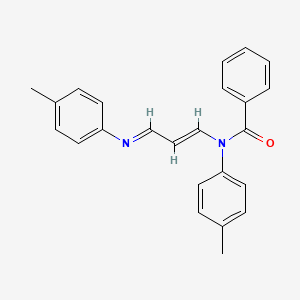
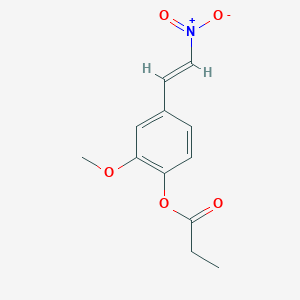

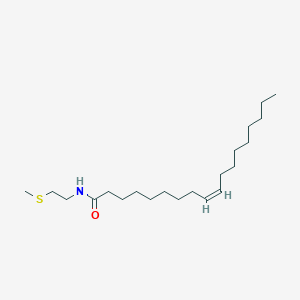
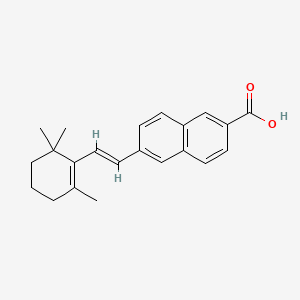
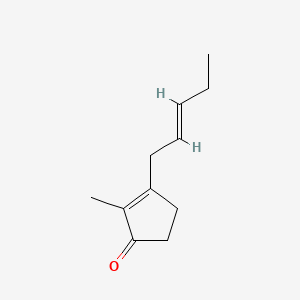
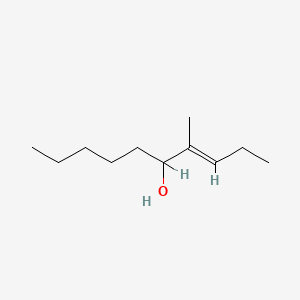
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
